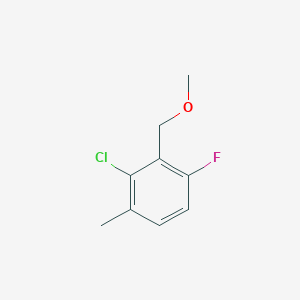
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene (2CF3MMB) is an organic compound belonging to the family of benzene derivatives. It is a colorless liquid at room temperature and has a sweet odor. The compound has been extensively studied due to its wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other products. In
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has been used in scientific research for a variety of purposes, including the synthesis of pharmaceuticals, agrochemicals, and other products. It has been used as a reactant in the synthesis of quinoline derivatives and as a catalyst in the synthesis of polymers. It has also been used as a starting material for the synthesis of a variety of other compounds, including arylazides, oxazoles, and amides.
Mecanismo De Acción
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is an organic compound that undergoes a variety of reactions. The most common reactions include nucleophilic substitution, electrophilic addition, and elimination reactions. In nucleophilic substitution reactions, a nucleophile attacks the electron-deficient carbon atom of the compound, resulting in the formation of a new bond. In electrophilic addition reactions, an electrophile attacks the electron-rich carbon atom of the compound, resulting in the formation of a new bond. In elimination reactions, the compound undergoes a reaction in which two bonds are broken and one bond is formed.
Biochemical and Physiological Effects
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has antioxidant, anti-inflammatory, and antifungal activities. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low toxicity. However, it is a volatile compound and can be explosive when exposed to heat or flame. In addition, it is a highly reactive compound and can react with other compounds in the laboratory.
Direcciones Futuras
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has a wide range of potential applications in the synthesis of pharmaceuticals, agrochemicals, and other products. Further research is needed to explore the potential of the compound for the development of new drugs and agrochemicals. In addition, research is needed to explore the potential of the compound as a catalyst for the synthesis of polymers and other compounds. Research is also needed to explore the potential of the compound for the development of new materials with improved properties. Finally, research is needed to further explore the biochemical and physiological effects of the compound and its potential applications in the development of new medicines and treatments.
Métodos De Síntesis
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene can be synthesized by a variety of methods, including the Friedel-Crafts alkylation reaction, the Williamson ether synthesis, and the Grignard reaction. In the Friedel-Crafts alkylation reaction, an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid catalyst to form an alkylated aromatic compound. In the Williamson ether synthesis, an alkoxide is reacted with an alkyl halide in the presence of a base to form an ether. In the Grignard reaction, an alkyl halide is reacted with a magnesium metal in the presence of a base to form an alkyl magnesium halide.
Propiedades
IUPAC Name |
3-chloro-1-fluoro-2-(methoxymethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6-3-4-8(11)7(5-12-2)9(6)10/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGVGTZHGIAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

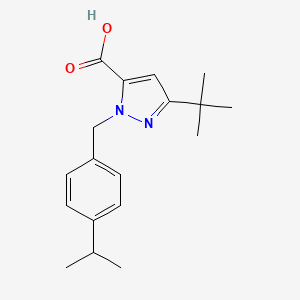
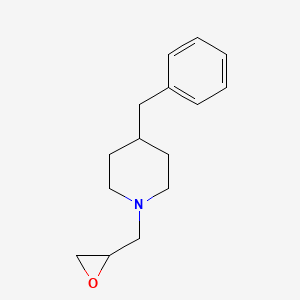

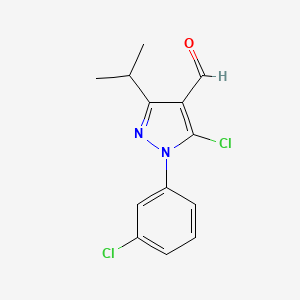


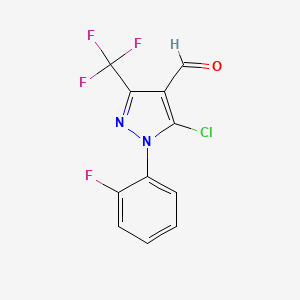
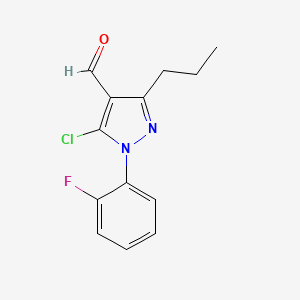

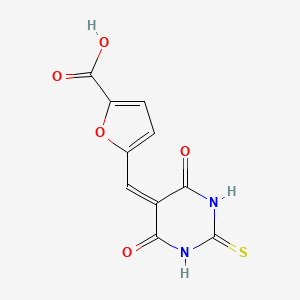
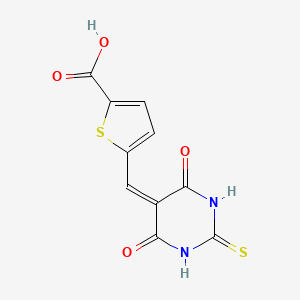
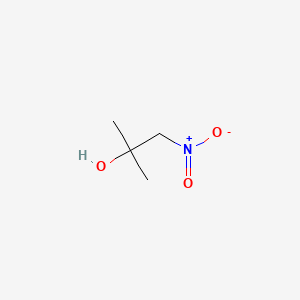
![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)
![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)